

## 3-Phenoxybenzaldehyde chemical properties and structure elucidation

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Compound of Interest		
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An In-depth Technical Guide to **3-Phenoxybenzaldehyde**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and key experimental protocols related to **3-Phenoxybenzaldehyde**. This compound is a critical intermediate in the synthesis of various synthetic pyrethroid insecticides, making its thorough understanding essential for professionals in agrochemical and pharmaceutical development.[1][2]

## **Chemical and Physical Properties**

**3-Phenoxybenzaldehyde** is a clear, light yellow to amber liquid.[1] It is characterized by its insolubility in water and solubility in various organic solvents, including alcohol, benzene, and toluene.[1] Key quantitative properties are summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C13H10O2	[3][4][5]
Molecular Weight	198.22 g/mol	[3][4][5]
Boiling Point	169-169.5 °C at 11 mmHg	[1][3][4]
184 °C at 14 mmHg	[6]	
Melting Point	13 °C (55.4 °F)	[7]
Density	1.147 g/mL at 25 °C	[1][3][4]
Refractive Index (n20/D)	1.595	[1][3][4]
Flash Point	113 °C (235.4 °F) - closed cup	[3][4]
CAS Number	39515-51-0	[1][3][4]

#### Structure Elucidation

The molecular structure of **3-Phenoxybenzaldehyde** is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **3-Phenoxybenzaldehyde** exhibits distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) appears as a singlet at a significantly downfield chemical shift, typically around 9.9 ppm.[8] The aromatic protons on the two benzene rings resonate in the range of 7.0 to 7.6 ppm, showing complex splitting patterns due to spin-spin coupling.[8]
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, often around 193 ppm.[9] The aromatic carbons, including those



bonded to the ether oxygen, resonate in the typical aromatic region of approximately 110-160 ppm.

### Infrared (IR) Spectroscopy

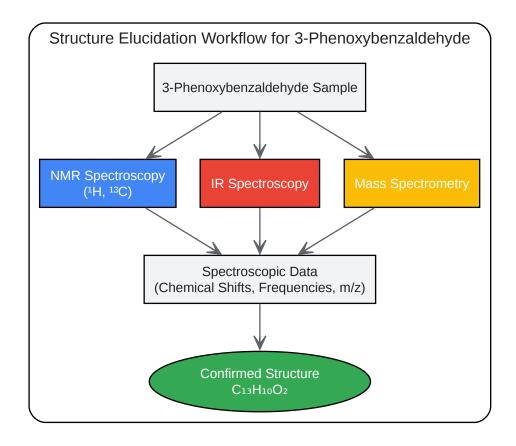
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Phenoxybenzaldehyde** shows characteristic absorption bands:

- A strong, sharp peak around 1700 cm<sup>-1</sup> corresponding to the C=O stretching vibration of the aldehyde group.
- Absorption bands in the 3000-3100 cm<sup>-1</sup> region due to C-H stretching of the aromatic rings.
- A distinct C-H stretch for the aldehyde proton is typically observed around 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup>.
- Strong bands around 1200-1250 cm<sup>-1</sup> are indicative of the C-O-C asymmetric stretching of the ether linkage.
- Peaks in the 1400-1600 cm<sup>-1</sup> range are due to C=C stretching vibrations within the aromatic rings.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **3-Phenoxybenzaldehyde**, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 198, corresponding to the molecular weight of the compound.[8] Common fragment ions observed include those resulting from the loss of the formyl group (-CHO) at m/z = 169 and the phenoxy group (-OC<sub>6</sub>H<sub>5</sub>) at m/z = 105.[8]





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Caption: Workflow for Spectroscopic Structure Elucidation.

# Experimental Protocols Synthesis via Ullmann Condensation

One common method for synthesizing **3-Phenoxybenzaldehyde** involves the reaction of m-hydroxybenzaldehyde with bromobenzene.[10]

#### Methodology:

- Salification: In a reaction vessel, mix m-hydroxybenzaldehyde (1.0 mol), N,N-dimethylformamide (DMF) as the solvent, and anhydrous potassium carbonate (1.2 mol).[10]
- Heat the mixture to 90-100°C and stir for 1 hour to facilitate the formation of the potassium phenoxide intermediate.[10]

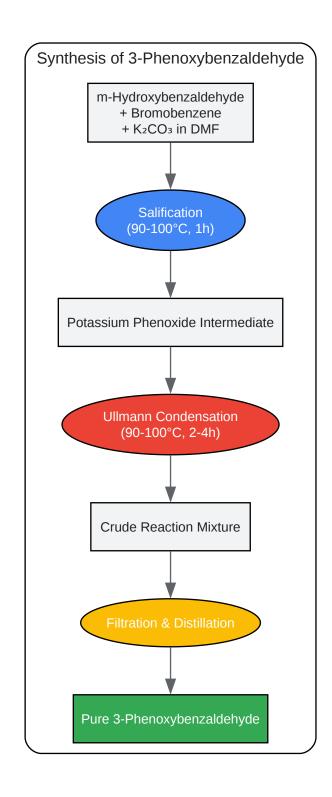
### Foundational & Exploratory





- Condensation: While maintaining the temperature at 90-100°C, add bromobenzene (1.05 mol) dropwise to the reaction mixture.[10]
- Continue stirring the mixture at this temperature for 2-4 hours to allow the substitution reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[10]
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[10] The filtrate is then subjected to fractional distillation under reduced pressure. Collect the fraction boiling at 170-190°C to obtain pure 3-Phenoxybenzaldehyde.[10]





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Caption: Synthesis Workflow via Ullmann Condensation.

#### **Purification via Bisulfite Adduct Formation**

#### Foundational & Exploratory



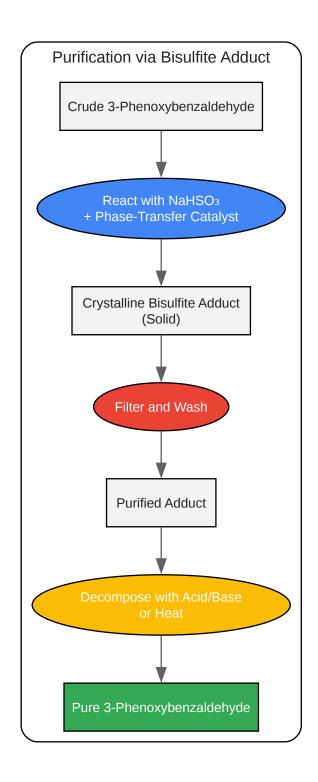


A highly effective method for purifying crude **3-Phenoxybenzaldehyde** involves the reversible formation of a solid bisulfite adduct.[11]

#### Methodology:

- Adduct Formation: Dissolve the crude **3-Phenoxybenzaldehyde** in a suitable solvent like chlorobenzene.[11] Prepare an aqueous solution of sodium bisulfite (e.g., 20% w/w).[11]
- Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the bisulfite solution.[11]
- Slowly add the crude aldehyde solution to the stirred bisulfite solution at room temperature over a period of 2 hours.[11]
- The **3-Phenoxybenzaldehyde** bisulfite adduct will precipitate as a crystalline solid.
- Isolation: Collect the solid adduct by filtration and wash it with an organic solvent (e.g., toluene) to remove non-aldehydic impurities.[11]
- Decomposition: Decompose the adduct to regenerate the pure aldehyde. This can be achieved by treating the solid adduct with either a base (e.g., sodium carbonate solution) or an acid (e.g., dilute HCl), or by heating the adduct in a suitable solvent system.[11]
- Extraction: Extract the liberated pure **3-Phenoxybenzaldehyde** with an organic solvent (e.g., toluene). Wash the organic layer with water, dry it over an anhydrous salt (e.g., MqSO<sub>4</sub>), and remove the solvent by distillation to yield the purified product.[11]





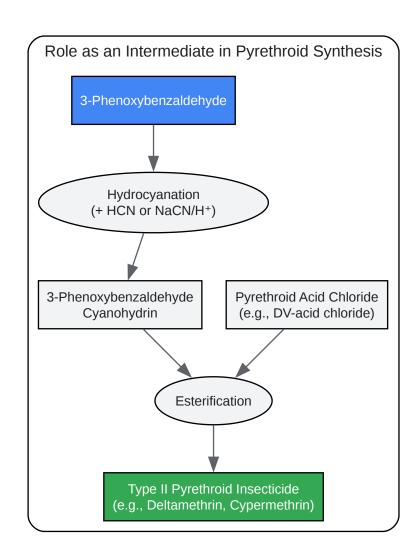
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Caption: Purification Workflow for **3-Phenoxybenzaldehyde**.

## **Role in Synthesis**



**3-Phenoxybenzaldehyde** is a cornerstone intermediate in the industrial synthesis of several Type II pyrethroid insecticides. These include widely used products like deltamethrin, cypermethrin, and fenvalerate.[1] The general pathway involves the reaction of **3-Phenoxybenzaldehyde** with a cyanide source to form a cyanohydrin, which is then esterified with a suitable acid chloride (e.g., DV-acid chloride) to yield the final pyrethroid.



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Caption: General Pathway for Pyrethroid Synthesis.

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